N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
CAS No.: 920113-94-6
Cat. No.: VC21392891
Molecular Formula: C25H27N3O3
Molecular Weight: 417.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920113-94-6 |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molecular Weight | 417.5g/mol |
| IUPAC Name | N-[[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C25H27N3O3/c1-18-11-12-22(19(2)16-18)30-14-6-5-13-28-21-9-4-3-8-20(21)27-24(28)17-26-25(29)23-10-7-15-31-23/h3-4,7-12,15-16H,5-6,13-14,17H2,1-2H3,(H,26,29) |
| Standard InChI Key | JDRIFZOAEFHMSN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
Introduction
Chemical Structure and Properties
N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide features a complex molecular structure with several key components: a benzodiazole core (1H-1,3-benzodiazol-2-yl group), a furan-2-carboxamide moiety, a 4-(2,4-dimethylphenoxy)butyl chain attached to the benzodiazole nitrogen, and a methyl linker between the benzodiazole and the carboxamide group. This arrangement of functional groups creates a molecule with specific spatial characteristics that influence its biological interactions and physical properties.
The compound contains multiple functional groups, including amide, ether, and heterocyclic rings, which contribute to its chemical reactivity and potential for interaction with biological targets. The benzodiazole core provides a rigid scaffold that can interact with various biological targets, while the furan carboxamide moiety can participate in hydrogen bonding interactions. The dimethylphenoxy butyl chain increases the compound's hydrophobicity and may enhance its ability to cross cell membranes.
Based on the structural components and similar compounds, the physical and chemical properties of this compound can be estimated as shown in Table 1.
Table 1: Estimated Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C25H27N3O3 | Estimated based on structure |
| Molecular Weight | Approximately 417.5 g/mol | Calculated from molecular formula |
| Physical State | Solid | Common for similar compounds |
| Solubility | Limited solubility in water; Soluble in organic solvents | Typical for compounds with aromatic and alkyl regions |
| LogP | Approximately 4-5 | Estimated based on structure, indicating lipophilicity |
Synthesis Methods
The synthesis of N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide likely involves a multi-step synthesis pathway. Based on general approaches for similar compounds, the synthesis typically involves several key stages that build the molecule in a controlled and selective manner.
Preparation of Key Intermediates
The synthesis would likely begin with the preparation of two key intermediates: the benzodiazole core structure and the furan-2-carboxylic acid derivative. The benzodiazole core can be prepared from o-phenylenediamine, while the furan-2-carboxylic acid is commercially available or can be synthesized from furan through oxidation reactions. These intermediates serve as the building blocks for the more complex final structure.
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